1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane
Description
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a methylsulfanyl group and at position 6 with a methyl group. The pyrimidine ring is linked at position 4 to a seven-membered azepane ring (a saturated nitrogen-containing heterocycle).
Properties
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-10-9-11(14-12(13-10)16-2)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWYKQQCAAGORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution in Polar Aprotic Solvents
Adapted from WO1997044326A1, this method uses sodium hydride (NaH) as a base:
Procedure :
-
Suspend 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine (1 eq) and azepane (1.5 eq) in anhydrous DMF.
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Add NaH (2 eq) at 0°C, then heat to 80°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (Hexane:EtOAc = 4:1).
Key Data :
Palladium-Catalyzed C–N Coupling
For sterically hindered systems, a Buchwald-Hartwig amination (WO1997044326A1) offers an alternative:
Procedure :
-
Combine 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine (1 eq), azepane (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene.
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Heat at 100°C for 24 hours under N₂.
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Filter through Celite and concentrate to isolate the product.
Key Data :
-
Yield : 65–75%
-
Advantage : Tolerates electron-deficient pyrimidines better than direct substitution.
Comparative Analysis of Methodologies
| Parameter | Direct Substitution | Palladium-Catalyzed |
|---|---|---|
| Yield | 70–80% | 65–75% |
| Reaction Time | 12 hours | 24 hours |
| Cost | Low | High (Pd catalysts) |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Ligand degradation |
Critical Considerations in Synthesis
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences between 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane and related compounds from the evidence:
Key Observations
Ring Size and Flexibility: The azepane ring in the target compound (7-membered) offers greater conformational flexibility compared to the 5-membered pyrazole in or pyrrolidine in . This flexibility may enhance binding to larger active sites, such as those in kinases or G-protein-coupled receptors.
Substituent Effects :
- All three compounds retain the 2-(methylsulfanyl) group on pyrimidine, which likely contributes to electron-withdrawing effects and hydrophobic interactions. The 6-methyl substitution in the target compound and may sterically hinder certain binding modes compared to the unsubstituted pyrimidine in .
Synthetic Approaches :
- The pyrazole derivative was synthesized via cycloaddition and N-methylation, a route common for constructing five-membered heterocycles. The target compound’s synthesis might involve nucleophilic substitution between azepane and a halogenated pyrimidine precursor, though details are unspecified in the evidence.
Physicochemical Properties :
- The tetrahydrofuran group in introduces an oxygen atom, which could improve aqueous solubility via hydrogen bonding. In contrast, the azepane and thiomorpholine groups in the target compound and may prioritize membrane permeability due to increased lipophilicity.
Crystallographic Analysis :
- Structural determination of analogs like often employs tools such as SHELX for refinement and ORTEP-3 for visualization . These methods highlight intramolecular interactions (e.g., N—H⋯N hydrogen bonds in ), which could guide hypotheses about the target compound’s stability and binding motifs.
Hypothetical Implications
- Biological Activity : The azepane derivative’s larger ring may improve selectivity for targets requiring extended binding pockets, whereas the pyrazole in might favor compact active sites.
- Druglikeness : The methylsulfanyl group in all compounds could enhance metabolic stability compared to hydroxyl or amine substituents, though this requires experimental validation.
Data Tables
Table 1: Structural Comparison
Biological Activity
The compound 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₁₁H₁₄N₂S
- Molecular Weight: 218.31 g/mol
The compound features a pyrimidine ring substituted with a methylsulfanyl group and an azepane moiety, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in cancer therapy. For instance:
- Mechanism of Action: The compound has shown to induce apoptosis in cancer cell lines through the inhibition of specific pathways involved in cell proliferation. Its structural characteristics allow it to interact effectively with target proteins, enhancing its anticancer activity .
Neuroprotective Effects
The neuroprotective properties of pyrimidine compounds have been explored, particularly concerning neurodegenerative diseases like Alzheimer's:
- Cholinesterase Inhibition: Compounds in this class have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. This suggests that this compound may possess similar effects .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via protein interaction | |
| Antiviral | Potential inhibition of HIV replication | |
| Neuroprotective | Inhibition of AChE and BuChE |
Case Studies
- Anticancer Study : A study demonstrated that a related pyrimidine compound exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, indicating that structural modifications could enhance biological activity .
- Neuroprotective Study : Research on piperidine derivatives revealed that certain modifications led to improved inhibition of cholinesterases, suggesting a pathway for developing neuroprotective agents .
Q & A
Q. What are the optimal synthetic pathways for 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires factorial design experiments to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For pyrimidine derivatives like this compound, orthogonal arrays (e.g., Taguchi methods) can identify critical factors affecting yield and purity. Post-synthesis, techniques like HPLC and NMR should validate structural integrity .
- Example Table :
| Variable | Range Tested | Impact on Yield (%) | Optimal Condition |
|---|---|---|---|
| Reaction Temp. | 60–120°C | +25% at 90°C | 90°C |
| Catalyst (mol%) | 1–5% | Peak at 3% | 3% |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer : X-ray crystallography (single-crystal analysis) resolves 3D conformation, while NMR (¹H/¹³C, 2D-COSY/NOESY) confirms regiochemistry and substituent orientation. Computational methods (DFT) complement experimental data by modeling electronic environments .
Q. How can existing theoretical frameworks guide hypothesis formulation for this compound’s biological or chemical behavior?
- Methodological Answer : Link to molecular docking studies (e.g., binding affinity predictions with target enzymes) or Hammett substituent constants to predict reactivity. For example, the methylsulfanyl group’s electron-withdrawing effects can be modeled to anticipate nucleophilic substitution pathways .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Conduct meta-analysis of experimental variables:
Q. What advanced computational tools (e.g., COMSOL Multiphysics/AI) can model this compound’s interactions in multi-phase systems?
- Methodological Answer : Finite element analysis (COMSOL) simulates diffusion kinetics in membrane separation processes. AI-driven molecular dynamics (e.g., AlphaFold) predicts binding modes with biological targets. Hybrid workflows integrating quantum mechanics/molecular mechanics (QM/MM) refine accuracy .
Q. How can factorial design improve scalability in green synthesis routes for this compound?
- Methodological Answer : Apply response surface methodology (RSM) to optimize solvent-free or catalytic systems. For instance, microwave-assisted synthesis reduces energy input. Metrics like E-factor (waste/product ratio) quantify sustainability .
Data Contradiction and Validation
Q. What strategies resolve discrepancies between computational predictions and experimental results (e.g., unexpected stereochemistry)?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets in DFT). Cross-validate with experimental techniques:
- Vibrational circular dichroism (VCD) for absolute configuration.
- Synchrotron XRD for high-resolution crystallography .
Methodological Frameworks
Q. How to design a robust methodological framework for studying this compound’s degradation pathways?
- Methodological Answer : Adopt a tiered approach:
Lab-scale : Accelerated stability testing (pH, temperature stress).
Field studies : Environmental fate analysis (e.g., photolysis in aquatic systems).
Modeling : QSAR predicts ecotoxicity endpoints .
Safety and Waste Management
Q. What protocols ensure safe handling and disposal of toxic byproducts during synthesis?
- Methodological Answer :
- Use closed-loop systems with scrubbers for volatile sulfur compounds.
- Partner with certified waste management firms for solvent recovery and heavy metal sequestration .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
